Diethyl 2-bromoethylphosphonate
Overview
Description
Diethyl 2-bromoethylphosphonate is an organic compound with the molecular formula C6H14BrO3PThis compound is a clear, colorless to slightly yellow liquid with a molecular weight of 245.05 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Mode of Action
It is known to be involved in several chemical reactions, including radical coupling, synthesis of organosoluble zirconium phosphonate nanocomposites, click-chemistry, asymmetric epoxidation of unfunctionalized olefins, and Negishi alkyl-aryl cross-coupling .
Biochemical Pathways
Diethyl (2-bromoethyl)phosphonate is involved in several biochemical pathways. It plays a role in the synthesis of organosoluble zirconium phosphonate nanocomposites, and it is used in click-chemistry, a powerful tool for the rapid generation of complex molecular architectures .
Result of Action
The result of the action of Diethyl (2-bromoethyl)phosphonate is the production of various chemical compounds through the reactions it is involved in. For example, it is used in the synthesis of hydrolytically stable phosphonic acids for use as dental adhesives .
Biochemical Analysis
Biochemical Properties
It is known to be involved in several chemical reactions such as radical coupling, synthesis of organosoluble zirconium phosphonate nanocomposites, click-chemistry, asymmetric epoxidation of unfunctionalized olefins, Negishi alkyl-aryl cross-coupling, and in synthesis of hydrolytically stable phosphonic acids .
Molecular Mechanism
It is likely to interact with various biomolecules in the context of the chemical reactions it participates in .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-bromoethylphosphonate can be synthesized through the reaction of 1,2-dibromoethane with triethyl phosphite. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:
BrCH2CH2Br+P(OEt)3→BrCH2CH2P(OEt)2+EtBr
Industrial Production Methods
In industrial settings, the production of diethyl (2-bromoethyl)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-bromoethylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different phosphonate derivatives.
Radical Coupling: It can participate in radical coupling reactions to form complex organic molecules.
Cross-Coupling Reactions: It is used in Negishi alkyl-aryl cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Radical Coupling: Radical initiators such as azobisisobutyronitrile (AIBN) are used to generate radicals for coupling reactions.
Cross-Coupling Reactions: Catalysts such as palladium complexes are used in the presence of base and solvent to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
Diethyl 2-bromoethylphosphonate has a wide range of applications in scientific research, including:
Biology: It is employed in the synthesis of bioactive molecules and as a building block in medicinal chemistry.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (3-bromopropyl)phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
- Diethyl (hydroxymethyl)phosphonate
Uniqueness
Diethyl 2-bromoethylphosphonate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions. Its ability to participate in both substitution and coupling reactions makes it a valuable compound in organic synthesis and materials science. Additionally, its applications in the synthesis of bioactive molecules and pharmaceuticals highlight its importance in medicinal chemistry.
Properties
IUPAC Name |
1-bromo-2-diethoxyphosphorylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINITSMLVXAASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201333 | |
Record name | Diethyl (2-bromoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-30-1 | |
Record name | Diethyl P-(2-bromoethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5324-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (2-bromoethyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (2-bromoethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119421 | |
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Record name | Diethyl (2-bromoethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl (2-bromoethyl)phosphonate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (2-bromoethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.813 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is diethyl 2-bromoethylphosphonate utilized in the synthesis of biologically relevant molecules?
A1: this compound serves as a key building block in synthesizing phosphorus-containing analogs of natural products. For instance, it is used in synthesizing an arsenic-containing phosphonolipid, 1,2-bis(palmitoyloxy)-3-propyl 2-trimethylarsonioethylphosphonate, which is structurally similar to lecithin, a common phospholipid found in cell membranes. [] This synthesis involves reacting this compound with trimethylarsine, followed by hydrolysis and reaction with silver oxide to obtain the final product. []
Q2: Can you elaborate on the role of this compound in developing novel materials with specific properties?
A2: this compound plays a crucial role in synthesizing N-phosphonoethylcarboxypyridines, which are then used to create novel zirconium-based materials. [] The reaction involves nucleophilic substitution of carboxypyridines (like isonicotinic acid and nicotinic acid) with this compound. [] These materials exhibit interesting structural features and properties. For example, one such material with the isonicotinic moiety forms one-dimensional chain structures, while another with the nicotinic moiety forms hybrid layered structures. [] This highlights the potential of this compound in developing new materials with tailored properties.
Q3: Are there applications of this compound in the biomedical field?
A3: Yes, this compound is used in synthesizing spherical phosphorus-containing mesoporous silica (PMPS) particles. [] These PMPS particles demonstrate enhanced hydroxyapatite formation and silicate ion dissolution in simulated body fluid (SBF) due to the incorporated phosphorus. [] These properties are particularly beneficial for biomedical applications such as bone tissue engineering.
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